molecular formula C12H14N2O4 B14584427 Methyl 3,5-diacetamidobenzoate CAS No. 61544-70-5

Methyl 3,5-diacetamidobenzoate

Cat. No.: B14584427
CAS No.: 61544-70-5
M. Wt: 250.25 g/mol
InChI Key: PKEGOQLYQQVVSA-UHFFFAOYSA-N
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Description

Methyl 3,5-diacetamidobenzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetamido groups, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-diacetamidobenzoate typically involves the acylation of 3,5-diaminobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions generally include:

    Acylation: 3,5-diaminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures.

    Esterification: The resulting 3,5-diacetamidobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed until the esterification is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acylation: Using large reactors to mix 3,5-diaminobenzoic acid with acetic anhydride and a base.

    Continuous Esterification: Employing continuous flow reactors for the esterification step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-diacetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The acetamido groups can undergo nucleophilic substitution reactions, where nucleophiles replace the acetamido groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Scientific Research Applications

Methyl 3,5-diacetamidobenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3,5-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

    Modulate Receptors: By interacting with cellular receptors, leading to altered signal transduction pathways.

    Affect Gene Expression: By influencing transcription factors and other regulatory proteins, resulting in changes in gene expression profiles.

Comparison with Similar Compounds

    Methyl 3,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of acetamido groups.

    Methyl 3,5-dinitrobenzoate: Contains nitro groups instead of acetamido groups.

    Methyl 3,5-dihydroxybenzoate: Features hydroxyl groups in place of acetamido groups.

Uniqueness: Methyl 3,5-diacetamidobenzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of acetamido groups allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61544-70-5

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 3,5-diacetamidobenzoate

InChI

InChI=1S/C12H14N2O4/c1-7(15)13-10-4-9(12(17)18-3)5-11(6-10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16)

InChI Key

PKEGOQLYQQVVSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)NC(=O)C

Origin of Product

United States

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